
2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride is a chemical compound with a complex structure that includes a tetrahydrofuran ring, an ethoxy group, and a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of tetrahydrofuran with ethylene glycol to form the intermediate compound, which is then reacted with sulfonyl chloride under controlled conditions. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The tetrahydrofuran ring can undergo oxidation to form lactones or reduction to form tetrahydrofuran derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and water. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and may require temperature control to optimize the reaction rate and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form sulfonamide derivatives, while hydrolysis reactions yield sulfonic acids .
Aplicaciones Científicas De Investigación
2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride has several scientific research applications:
Biology: Investigated for its potential as a cross-linking agent in protein and peptide chemistry.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as in the formation of sulfonamide bonds in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: Similar in structure but contains a mercapto group instead of a sulfonyl chloride group.
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: Similar in structure but lacks the sulfonyl chloride group.
Propiedades
Fórmula molecular |
C9H17ClO5S |
|---|---|
Peso molecular |
272.75 g/mol |
Nombre IUPAC |
2-[2-(oxolan-3-ylmethoxy)ethoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C9H17ClO5S/c10-16(11,12)6-5-13-3-4-15-8-9-1-2-14-7-9/h9H,1-8H2 |
Clave InChI |
SDGVGXRQSRDGOU-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1COCCOCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B13637060.png)
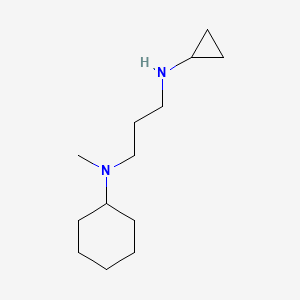

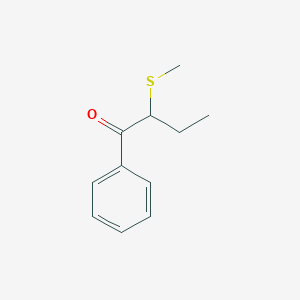
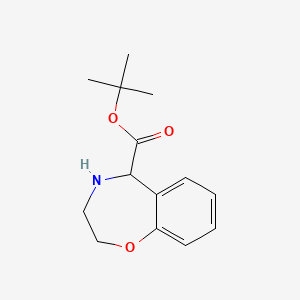

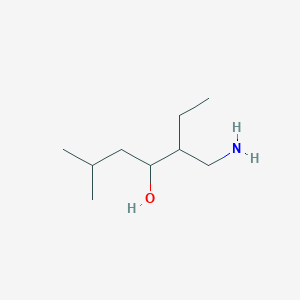
![tert-butyl N-[3-(2-methylpropanoyl)cyclobutyl]carbamate](/img/structure/B13637082.png)
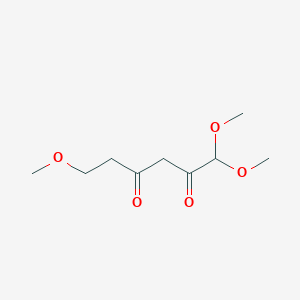
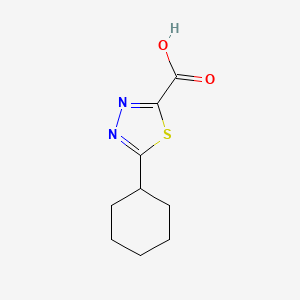


![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-oxiran-2-ylmethyl]phosphonate](/img/structure/B13637122.png)

